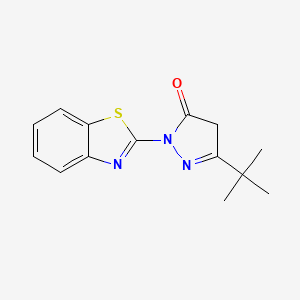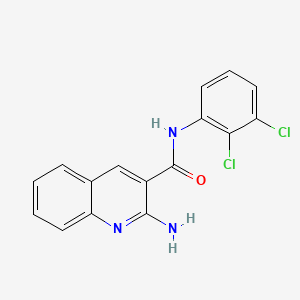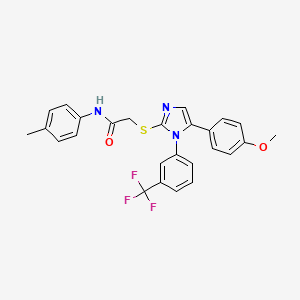
1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one” is a chemical compound with the molecular formula C14H15N3OS and a molecular weight of 273.35 . It is also known by other synonyms such as “1-(1,3-benzothiazol-2-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazol-5-one” and "3H-Pyrazol-3-one, 2-(2-benzothiazolyl)-5-(1,1-dimethylethyl)-2,4-dihydro" .
Synthesis Analysis
The synthesis of pyrazoline derivatives, including “1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one”, can be achieved through several strategies . Commonly applied methods involve the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions . For instance, “3-(4-(Diphenylamine)phenyl)-1-(substituted)prop-2-en-1-one” was reacted with hydrazine hydrates in the presence of ethanol and HCl to produce a similar compound .Molecular Structure Analysis
The molecular structure of “1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one” consists of a five-member ring with two nitrogen atoms at different positions . This structure is similar to other pyrazoline derivatives, which exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed new synthetic methodologies to create derivatives of benzothiazole and pyrazoline, aiming to explore their potential in medicinal chemistry. For example, a study detailed the synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, which were screened for their antitumor activities against different human tumor cell lines. These compounds showed high activity against Non-Small Cell Lung Cancer, Melanoma, and Leukemia, demonstrating the therapeutic potential of benzothiazole-pyrazoline derivatives (Abonía et al., 2011).
Antifungal Activities
Another research focus is the development of compounds with antifungal properties. Pyrazoline derivatives obtained by reacting with benzothiazole have been investigated for their effectiveness against various Candida species. A study synthesized a series of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives, which exhibited significant antifungal activities, suggesting their potential as antifungal agents (Ozdemir et al., 2010).
Antimicrobial and Anti-inflammatory Properties
The antimicrobial and anti-inflammatory potentials of benzothiazole-pyrazoline derivatives have also been explored. Synthesis and characterization of new benzothiazole derivatives have revealed their promising antimicrobial activity against pathogenic bacterial and fungal strains. This highlights the dual functionality of such compounds, combining antimicrobial and potential anti-inflammatory effects in a single molecular framework (Chauhan et al., 2015).
Anticonvulsant Activities
Research into the neurological effects of benzothiazole derivatives has led to the identification of compounds with significant anticonvulsant activities. By synthesizing and testing various benzothiazole-pyrazoline compounds, researchers have discovered several promising candidates for the treatment of convulsive disorders, showcasing the compound's potential in neuropharmacology (Gineinah, 2001).
Anti-arthritic Activity
The anti-arthritic potential of benzothiazine and pyrazole derivatives has been investigated, revealing significant effects against arthritis. A specific study on the derivative DHP showed it effectively reduced arthritic symptoms in an experimental model, offering a new avenue for anti-arthritic drug development (Shabbir et al., 2014).
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-tert-butyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-14(2,3)11-8-12(18)17(16-11)13-15-9-6-4-5-7-10(9)19-13/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCYQGJDKLVKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-benzyl-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2708847.png)

![1-Methyl-4-{4-[(4-methylpiperazin-1-yl)carbonyl]benzyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2708853.png)
![N-[[2-Methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2708855.png)
![4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2708856.png)
![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2708860.png)

![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)





![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)